3-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone
Overview
Description
3-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone, also known as MTPT, is a synthetic organic compound that has been studied for a wide range of applications in both scientific research and laboratory experiments. MTPT is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds, and has been extensively studied for its potential biological activities.
Scientific Research Applications
3-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone has been studied for a wide range of applications in scientific research. It has been used as a model compound to study the structure-activity relationships of related compounds. It has also been used to study the effects of chemical modification on the activity of related compounds. 3-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone has also been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial activities.
Mechanism Of Action
3-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone is thought to act as an agonist of the G-protein coupled receptor GPR55. GPR55 is involved in the regulation of cell proliferation, inflammation, and pain. 3-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone is thought to activate GPR55, resulting in a variety of biological effects.
Biochemical And Physiological Effects
3-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial activities. It has been shown to reduce inflammation in animal models, and to inhibit the growth of cancer cells in vitro. It has also been shown to inhibit the growth of a variety of bacteria.
Advantages And Limitations For Lab Experiments
3-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone is an attractive compound for use in laboratory experiments due to its high purity and high yield of synthesis. It is also relatively inexpensive, making it a cost-effective choice for research. However, 3-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone is not suitable for use in vivo studies due to its potential toxicity.
Future Directions
3-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone has potential for further study in the areas of anti-inflammatory, anti-cancer, and anti-bacterial activities. Additionally, further research into its mechanism of action and its effects on GPR55 could lead to the development of new drugs targeting GPR55. Additionally, further research into its structure-activity relationships could lead to the development of more potent and selective compounds. Finally, further research into its potential toxicity could lead to the development of safer compounds.
properties
IUPAC Name |
[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-(4-methylsulfanylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-21-10-12-22(13-11-21)15-16-4-3-5-18(14-16)20(23)17-6-8-19(24-2)9-7-17/h3-9,14H,10-13,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCWFDOOMORMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643420 | |
Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone | |
CAS RN |
898788-56-2 | |
Record name | [3-[(4-Methyl-1-piperazinyl)methyl]phenyl][4-(methylthio)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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